1-丁硫醇,3,3-二甲基-

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-Butanethiol, 3,3-dimethyl-” is an organic compound . It is a sulfur analog of alcohols, also known as a thiol . The most striking characteristic of thiols is their strong odor . For instance, the scent of a skunk is primarily caused by simple thiols .

Synthesis Analysis

Thiols, including “1-Butanethiol, 3,3-dimethyl-”, are usually prepared from alkyl halides by S N 2 displacement with a sulfur nucleophile such as hydrosulfide anion . The reaction often works poorly unless an excess of the nucleophile is used because the product thiol can undergo a second S N 2 reaction with alkyl halide to give a sulfide as a by-product .

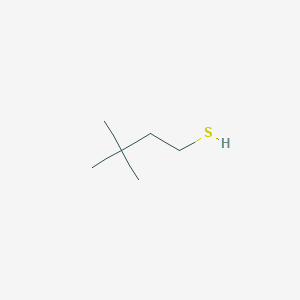

Molecular Structure Analysis

The molecular structure of “1-Butanethiol, 3,3-dimethyl-” is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .

Chemical Reactions Analysis

Thiols can be oxidized by Br2 or I2 to yield disulfides . The reaction is easily reversed, and a disulfide can be reduced back to a thiol by treatment with zinc and acid . This thiol–disulfide interconversion is a key part of numerous biological processes .

科学研究应用

催化和化学反应

1-丁硫醇、3,3-二甲基-和类似化合物因其在各种化学反应中的作用而受到研究。例如,使用核磁共振光谱检查了丁硫醇对市售羟基端聚丁二烯的自由基加成,显示出与某些双键完全反应(Campa & Pham, 1981)。此外,使用特定催化剂实现了不饱和酯的不对称氢甲酰化,展示了这些化合物的化学多功能性(Kollár, Consiglio, & Pino, 1987)。

聚合物科学

在聚合物科学中,研究了异丁硫醇的热反应机理,表明在自由基过程中转化为H2S,并在特定条件下形成甲硫醇和二甲硫醚(Yan, Luo, Xiang, & Xia, 2004)。这突出了此类化合物在开发和理解新型聚合物材料中的潜在用途。

表面化学

对1-丁硫醇在银溶胶中的表面增强拉曼散射(SERS)的研究提供了对这些分子的吸附行为的见解,表明在银表面上解离化学吸附(Joo, Kim, & Kim, 1987)。这项研究对于表面化学和材料科学中的应用至关重要。

能源和环境应用

1-丁硫醇和相关化合物因其在能源和环境应用中的潜力而受到研究。例如,研究了丁硫醇对植物油双键的自由基加成,这可能对生物燃料生产和其他绿色化学应用产生影响(Bantchev, Kenar, Biresaw, & Han, 2009)。

安全和危害

作用机制

Target of Action

3,3-Dimethylbutane-1-thiol, also known as 1-Butanethiol, 3,3-dimethyl-, is a type of thiol . Thiols are sulfur analogs of alcohols and are weakly acidic . The primary targets of thiols are typically proteins, specifically the amino acid cysteine, which contains a thiol group .

Mode of Action

The compound interacts with its targets through a process known as thiol-disulfide exchange . This involves the breaking and forming of disulfide bonds, which are crucial for the structure and function of proteins . The thiol group in 3,3-dimethylbutane-1-thiol can form a disulfide bond with a cysteine residue in a protein, altering the protein’s structure and function .

Biochemical Pathways

Thiol-disulfide exchange is a key part of numerous biological processes . For instance, disulfide formation is involved in defining the structure and three-dimensional conformations of proteins, where disulfide “bridges” often form cross-links between cysteine amino-acid units in the protein chains . Disulfide formation is also involved in the process by which cells protect themselves from oxidative degradation .

Result of Action

The molecular and cellular effects of 3,3-dimethylbutane-1-thiol’s action would depend on the specific proteins it interacts with. By forming disulfide bonds with cysteine residues, it could potentially alter the structure and function of these proteins . This could have a wide range of effects, depending on the roles of the affected proteins in cellular processes.

Action Environment

Environmental factors such as pH and temperature can influence the action, efficacy, and stability of 3,3-dimethylbutane-1-thiol. For instance, the thiol-disulfide exchange reaction is pH-dependent, with a more acidic environment favoring the formation of disulfide bonds . Temperature can also affect the rate of this reaction, with higher temperatures typically increasing the rate .

属性

IUPAC Name |

3,3-dimethylbutane-1-thiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14S/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNNQPLHRDOMWNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCS |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601026136 |

Source

|

| Record name | 3,3-Dimethylbutane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Butanethiol, 3,3-dimethyl- | |

CAS RN |

1638-98-8 |

Source

|

| Record name | 3,3-Dimethylbutane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601026136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[3,5-Bis(trifluoromethyl)phenyl]methylamino]-4-[[(S)-[(2S,4R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B2894704.png)

![3-(4-chlorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2894705.png)

![2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2894706.png)

![1-Benzhydryl-4-[4-(1-naphthyloxy)-2-butynyl]piperazine](/img/structure/B2894711.png)

![N-[(4-methoxyphenyl)methyl]-4-[6-[(3-nitrophenyl)methylsulfanyl]-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7-yl]butanamide](/img/structure/B2894714.png)

![(2E)-3-[4-(2-ethoxy-2-oxoethoxy)-3-nitrophenyl]acrylic acid](/img/structure/B2894722.png)